Lipophilicity-Driven Differentiation: XLogP3 Shift of +2.0–2.6 vs. the 4-Phenylquinazoline Core
The addition of the 2-(2-methylpiperidin-1-yl) group to the 4-phenylquinazoline scaffold induces a substantial increase in computed lipophilicity. The target compound has an XLogP3 of 5.3, compared to XLogP3 = 2.7 for unsubstituted 4-phenylquinazoline, representing a ΔXLogP3 of +2.6 [1]. Even relative to the 6-chloro-4-phenylquinazoline core (XLogP3 = 3.3), the 2-methylpiperidinyl substituent contributes an incremental ΔXLogP3 of +2.0 [2]. This lipophilicity range places the compound at the upper boundary of typical oral drug space (Lipinski Rule of 5: LogP ≤5), making it a valuable tool for exploring permeability–activity trade-offs in quinazoline-based programs.
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 5.3 |
| Comparator Or Baseline | 4-Phenylquinazoline core: XLogP3 = 2.7; 6-Chloro-4-phenylquinazoline: XLogP3 = 3.3 |
| Quantified Difference | ΔXLogP3 = +2.6 vs. 4-phenylquinazoline; ΔXLogP3 = +2.0 vs. 6-chloro-4-phenylquinazoline core |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2025) |
Why This Matters
A ΔLogP of +2.0–2.6 translates to a theoretical ~100–400-fold increase in membrane partitioning, which directly impacts permeability, tissue distribution, and non-specific protein binding – critical parameters in lead optimization decisions.
- [1] PubChem. XLogP3 for CID 16616241 (target) = 5.3; 4-Phenylquinazoline (CID 137113) XLogP3 = 2.7. Computed by XLogP3 3.0. View Source
- [2] PubChem. 6-Chloro-4-phenylquinazoline (CID 2772779) XLogP3 = 3.3. View Source
